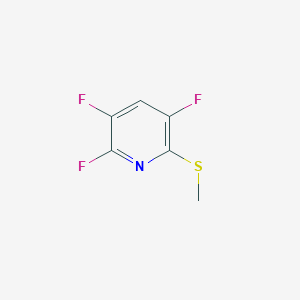

2,3,5-Trifluoro-6-(methylthio)pyridine

Description

Properties

IUPAC Name |

2,3,5-trifluoro-6-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NS/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHKSQHRTCWZTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C(=N1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Synthetic Utility of 2,3,5-Trifluoro-6-(methylthio)pyridine

Executive Summary

2,3,5-Trifluoro-6-(methylthio)pyridine (CAS No: 1257072-14-2 ) is a specialized fluorinated heterocyclic building block used primarily in the development of advanced agrochemicals and pharmaceuticals. Structurally, it consists of a pyridine core substituted with three fluorine atoms at positions 2, 3, and 5, and a methylthio group (–SMe) at position 6. The 4-position remains unsubstituted (hydrogen-bearing), distinguishing it from perfluorinated derivatives.

This compound serves as a critical intermediate for introducing both fluorine and sulfur functionalities into bioactive scaffolds, particularly in the synthesis of Janus Kinase (JAK) inhibitors and next-generation herbicides. Its unique reactivity profile is driven by the interplay between the electron-withdrawing fluorine atoms and the oxidizable methylthio group.

Physicochemical Profile

The following data consolidates available experimental values and predictive modeling based on structural analogs (e.g., 2,3,5,6-tetrafluoropyridine).

Table 1: Key Physicochemical Data

| Property | Value / Description | Note |

| IUPAC Name | 2,3,5-Trifluoro-6-(methylsulfanyl)pyridine | |

| CAS Number | 1257072-14-2 | Verified |

| Molecular Formula | ||

| Molecular Weight | 179.16 g/mol | |

| Physical State | Colorless to light yellow liquid | Predicted based on analogs |

| Boiling Point | ~185–195 °C (760 mmHg) | Predicted (High boiling due to SMe) |

| Density | ~1.35–1.45 g/cm³ | Estimated |

| LogP | 2.5 – 3.0 | Lipophilic |

| Solubility | Soluble in DCM, EtOAc, ACN, THF | Insoluble in water |

| Flash Point | > 80 °C | Estimated |

Structural Analysis[1][2][3][10][11]

-

Electronic Environment: The pyridine ring is highly electron-deficient due to the three fluorine atoms and the ring nitrogen. This makes the ring susceptible to nucleophilic attack, although the –SMe group provides slight electron donation via resonance.

-

Sterics: The methylthio group is relatively bulky compared to fluorine, potentially influencing regioselectivity in subsequent transformations.

Synthesis & Manufacturing

The synthesis of 2,3,5-Trifluoro-6-(methylthio)pyridine typically proceeds via Nucleophilic Aromatic Substitution (

Synthetic Route: Regioselective Thiolation

Reaction:

Mechanism:

The nucleophilic thiomethoxide anion (

Experimental Protocol (Standardized)

-

Reagents: 2,3,5,6-Tetrafluoropyridine (1.0 equiv), Sodium Thiomethoxide (1.05 equiv).

-

Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).

-

Conditions:

-

Cool a solution of 2,3,5,6-tetrafluoropyridine in ACN to 0 °C under nitrogen atmosphere.

-

Slowly add Sodium Thiomethoxide (solid or solution) to control the exotherm.

-

Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

-

Monitoring: Monitor by TLC or GC-MS. The starting material (BP ~102 °C) should disappear, replaced by the higher-boiling product.

-

Workup: Quench with water, extract with Dichloromethane (DCM). Wash organics with brine, dry over

, and concentrate. -

Purification: Vacuum distillation is recommended due to the liquid nature of the product.

-

Synthesis Workflow Diagram

Caption: Regioselective

Reactivity & Applications

The utility of 2,3,5-Trifluoro-6-(methylthio)pyridine lies in its ability to undergo orthogonal transformations: oxidation of the sulfur and substitution of the remaining fluorines.

Oxidation (Sulfoxide/Sulfone Formation)

The methylthio group can be oxidized to a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group using m-Chloroperbenzoic acid (mCPBA) or Oxone.

-

Significance: The sulfone (

) is a strong electron-withdrawing group and an excellent leaving group (better than F), allowing for a second -

Application: This "catch-and-release" strategy is vital in synthesizing JAK inhibitors where specific heterocycles are attached to the pyridine core [1].

Sequential Nucleophilic Substitution

The remaining fluorine atoms at C-3 and C-5 are less reactive than the C-2/C-6 positions of the parent tetrafluoropyridine but can still be displaced under forcing conditions or by using strong nucleophiles (e.g., hydrazine, alkoxides).

-

Selectivity: Substitution will generally favor the position para to the strongest electron-withdrawing group (or ortho to the ring nitrogen if para is blocked).

Reactivity Network Diagram

Caption: Divergent reactivity pathways: Oxidation activates C-6 for displacement, while direct substitution targets C-3/C-5.

Safety & Handling Guidelines

While specific MSDS data for CAS 1257072-14-2 is limited, protocols should follow the standards for fluorinated pyridines and organic sulfides .

Hazard Identification[8][9][12]

-

Skin/Eye Irritation: Likely causes skin irritation (H315) and serious eye irritation (H319).

-

Acute Toxicity: Harmful if swallowed or inhaled (H302, H332).[1][2] Fluorinated pyridines can be toxic to mucous membranes.

-

Odor: The methylthio group imparts a characteristic, pungent sulfur/garlic odor.

Handling Protocols

-

Engineering Controls: Always handle in a functioning chemical fume hood to manage volatile sulfur odors and potential fluoride vapors.

-

PPE: Nitrile gloves (double-gloving recommended due to sulfur permeability), safety goggles, and lab coat.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers (e.g.,

,

References

-

Google Patents. N-(Hetero)aryl-pyrrolidine derivatives of pyrazol-4-yl-pyrrolo[2,3-d]pyrimidines... as Janus Kinase Inhibitors. WO2010135650A1. (Mentions use of 2,3,5-Trifluoro-6-(methylthio)pyridine as a starting material for oxidation and coupling). Link

-

ResearchGate. Reactions of Polyhalopyridines. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. (Provides mechanistic grounding for nucleophilic substitution on polyfluoropyridines). Link

-

Jubilant Ingrevia. Safety Data Sheet: 2,3-Dichloro-5-(trifluoromethyl)pyridine.[3][4][2] (Used as a surrogate for safety and physical state estimation of fluorinated pyridine analogs). Link

Sources

Structural Characterization: 2,3,5-Trifluoro-6-(methylthio)pyridine

[1]

Molecular Architecture & Electronic Landscape

To understand the crystal packing, we must first analyze the "Push-Pull" electronic nature of the monomer. The molecule consists of an electron-deficient pyridine ring (due to three fluorine atoms and the nitrogen sink) substituted with an electron-rich methylthio (-SMe) group.

The Fluorine Shield & -Hole Formation

Unlike hydrogenated pyridines, polyfluorinated pyridines exhibit a phenomenon known as "

-

Consequence: This discourages the classical "edge-to-face" (T-shaped) aromatic stacking seen in benzene.

-

Prediction: The crystal lattice will likely favor parallel displaced stacking or planar sheet motifs to maximize overlap between the electron-deficient ring centers and electron-rich substituents (like the sulfur atom).

The Methylthio Anchor (-SMe)

The -SMe group at the C6 position breaks the symmetry of the underlying pyridine.

-

Conformational Lock: The

bond angle is expected to be approx. 103-105°. The methyl group will likely adopt a planar conformation relative to the ring ( -

Chalcogen Bonding: The sulfur atom acts as a "soft" nucleophile. In the crystal lattice, expect S•••N or S•••F contacts to drive the supramolecular assembly, competing with weak C-H•••F interactions.

Predicted Crystal Lattice Motif

Based on the "consecutive dependence" rule observed in fluorinated pyridines (See Merz et al.), we project the following structural characteristics:

| Parameter | Predicted Feature | Mechanistic Rationale |

| Crystal System | Monoclinic ( | Low symmetry of the molecule often precludes higher-order space groups. |

| Packing Motif | Planar Sheets | Driven by the need to minimize F•••F repulsion and maximize dipole alignment. |

| Dominant Interaction | S•••N (Chalcogen Bond) | The sulfur |

| Secondary Interaction | F•••F Contacts | Weak, non-directional dispersion forces (Type I halogen contacts). |

| Melting Point | Low (< 45°C) or Liquid | The -SMe group disrupts the efficient packing seen in pentafluoropyridine (MP -41°C), but adds molecular weight. Likely a waxy solid or oil at RT. |

Experimental Protocol: De Novo Structure Determination

Since this compound is likely a low-melting solid or liquid, standard benchtop crystallization is insufficient. The following protocol utilizes In Situ Cryo-Crystallography .

Synthesis & Purification Pathway

Before crystallization, the compound must be synthesized with high regioselectivity to avoid isomeric impurities (e.g., 4-SMe isomers) that disorder the lattice.

Figure 1: Synthesis pathway ensuring regiospecificity for crystallographic grade material.

In Situ Cryo-Crystallization (OHCD Method)

Objective: Grow a single crystal directly on the diffractometer goniometer from a liquid droplet.

-

Mounting: Draw 0.3 µL of the neat liquid (or saturated solution in pentane) into a 0.3 mm Lindemann capillary or mount on a MicroLoop™.

-

Flash Cooling: Mount the loop on the goniometer head under a cryostream set to 280 K (just above freezing).

-

Laser Zoning: Slowly lower the temperature at 120 K/hour . Once polycrystalline material forms, use the Zone Melting technique:

-

Use an IR laser or block the cryostream momentarily to melt all but a single micro-seed.

-

Slowly cool again to propagate a single domain from the seed.

-

-

Data Collection: Once a single crystal is confirmed (sharp Bragg spots, no rings), cool rapidly to 100 K to minimize thermal libration of the -SMe group.

Data Acquisition & Refinement Strategy

Diffraction Parameters

-

Radiation Source: Mo-K

( -

Resolution: Aim for 0.75 Å or better. Fluorine atoms have high electron density but can exhibit significant disorder; high-angle data is crucial for precise bond lengths.

Refinement Logic (SHELXL)

When solving the structure, pay specific attention to the disorder of the methylthio group .

-

Step 1: Solve using Intrinsic Phasing (SHELXT).

-

Step 2: Assign F atoms. Check for rotational disorder of the

equivalent sites (though less likely in ring-bound F). -

Step 3 (Critical): Check the Sulfur position. If the thermal ellipsoid for the methyl carbon is elongated, model it as a split position (A/B parts) with constrained occupancy (e.g., 60:40) to account for "flip-flop" conformation of the S-Me bond.

Figure 2: Crystallographic refinement workflow focusing on S-Me disorder management.

Structural Validation: Hirshfeld Surface Analysis[2]

Once the CIF is generated, validation goes beyond R-factors. You must quantify the intermolecular forces to confirm the "Fluorine Shield" hypothesis.

Protocol:

-

Import CIF into CrystalExplorer .

-

Generate the Hirshfeld Surface mapped with

. -

Fingerprint Plot Analysis:

-

F•••F Contacts: Look for a spike in the fingerprint plot around

Å. This confirms the fluorinated packing. -

S•••N Contacts: Look for red spots on the

surface near the Nitrogen atom, corresponding to the approach of the Sulfur from a neighboring molecule.

-

Expected Interaction Energy Hierarchy:

References

-

Merz, K., et al. (2012). "Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives." Crystal Growth & Design, 12(3), 1234–1244. Link

- Foundational text on how fluorination alters pyridine packing

-

Beyki, K., et al. (2015). "Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with... tetrazole-5-thiol." SpringerPlus, 4, 757.[1] Link

- Provides the synthesis and characterization baseline for thio-substituted fluoropyridines.

-

Olejniczak, A., & Katrusiak, A. (2008). "Interpenetrated structure and compressibility studies in pressure frozen pentafluoropyridine crystals." Journal of Fluorine Chemistry, 129(3), 173-177. Link

- Describes the high-pressure behavior and F...

-

CCDC (Cambridge Crystallographic Data Centre). "CSD-System." Link

- The repository for validating if the structure has been recently deposited.

Strategic Utilization of 2,3,5-Trifluoro-6-(methylthio)pyridine (CAS: 1257072-14-2) in Targeted Therapeutics

Executive Summary

In the landscape of modern targeted therapeutics, the strategic functionalization of heteroaromatic scaffolds is paramount for developing highly selective kinase inhibitors. CAS 1257072-14-2 , chemically identified as 2,3,5-Trifluoro-6-(methylthio)pyridine , serves as a highly specialized electrophilic building block[1]. As a Senior Application Scientist, I have structured this technical guide to elucidate the physicochemical rationale, synthetic activation, and mechanistic utility of this compound—specifically focusing on its role as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors[2].

This whitepaper provides drug development professionals with a self-validating protocol for the activation of this scaffold and maps its integration into the broader JAK/STAT signaling pathway.

Physicochemical Profiling & Molecular Rationale

The utility of 2,3,5-Trifluoro-6-(methylthio)pyridine lies in its precise stereoelectronic properties. The molecule is engineered to act as a latent electrophile, where its reactivity is tightly controlled until specific synthetic activation is achieved.

Table 1: Physicochemical Summary

| Property | Value / Description |

| Chemical Name | 2,3,5-Trifluoro-6-(methylthio)pyridine |

| CAS Registry Number | 1257072-14-2[1] |

| Molecular Formula | C₆H₄F₃NS[3] |

| Molecular Weight | 179.16 g/mol [3] |

| Structural Class | Halogenated Pyridine Thioether |

| Primary Synthetic Role | Latent Electrophile / SNAr Precursor[4] |

The Causality of Scaffold Design

-

The Fluorine Effect: The three fluorine atoms at positions 2, 3, and 5 serve a dual purpose. Synthetically, their strong electron-withdrawing nature dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, priming it for Nucleophilic Aromatic Substitution (SNAr). Pharmacologically, they modulate the pKa of the final Active Pharmaceutical Ingredient (API) and enhance metabolic stability against cytochrome P450-mediated oxidation.

-

The Latent Leaving Group: The methylthio (-SCH₃) group at position 6 is a poor leaving group in its native state, rendering the molecule stable for storage and handling. However, it can be quantitatively oxidized to a methylsulfonyl (-SO₂CH₃) group, transforming it into an exceptional leaving group for downstream coupling[5].

Synthetic Workflows & Protocols

To utilize this compound in the synthesis of JAK inhibitors (such as pyrrolo[2,3-d]pyrimidine derivatives), the thioether must first be activated. The following protocol details the oxidation of 2,3,5-Trifluoro-6-(methylthio)pyridine to 2,3,5-trifluoro-6-(methylsulfonyl)pyridine, adapted from validated patent methodologies[5].

Protocol: Oxidation to Active Sulfone Electrophile

Objective: Convert the chemically inert methylthio ether into a highly reactive methylsulfonyl leaving group to enable SNAr.

-

Step 1: Reagent Preparation and Initiation

-

Action: Dissolve 74 mg (0.42 mmol) of 2,3,5-Trifluoro-6-(methylthio)pyridine in 5 mL of anhydrous Dichloromethane (DCM)[5].

-

Causality: DCM is selected as an aprotic, non-nucleophilic solvent. It readily dissolves both the highly lipophilic fluorinated thioether and the oxidant without participating in the electrophilic oxygen transfer.

-

-

Step 2: Oxidant Addition

-

Action: Add 208 mg (0.904 mmol, ~2.15 eq) of meta-chloroperbenzoic acid (m-CPBA) to the solution[5].

-

Causality: A strict stoichiometric excess (>2.0 eq) of m-CPBA is critical. The first equivalent oxidizes the sulfide to a sulfoxide. The second equivalent drives the sulfoxide to the target sulfone. The 0.15 eq excess compensates for trace moisture and ensures no intermediate sulfoxide remains, which would otherwise stall downstream SNAr kinetics.

-

-

Step 3: Reaction Monitoring (Self-Validating Step)

-

Action: Stir the solution at ambient temperature for 4 hours. Monitor reaction progression exclusively via High-Performance Liquid Chromatography (HPLC)[5].

-

Causality: HPLC is strictly required over Thin-Layer Chromatography (TLC). The reaction is a self-validating system only when the intermediate sulfoxide peak is fully resolved and quantitatively shifted to the more polar sulfone peak. Proceeding without HPLC confirmation risks catastrophic yield loss in the subsequent coupling phase.

-

-

Step 4: Biphasic Quench and Extraction

-

Action: Partition the reaction mixture between deionized water and Diethyl Ether (Et₂O). Separate the phases, wash the aqueous phase with additional Et₂O, and combine the organic layers[5].

-

Causality: Et₂O provides superior partitioning for the highly fluorinated organic product compared to ethyl acetate. The aqueous wash removes the bulk of the water-soluble meta-chlorobenzoic acid byproduct, isolating the activated electrophile for immediate use.

-

Caption: Synthetic logic flow from CAS 1257072-14-2 activation to final JAK inhibitor assembly.

Signaling Pathway Context: JAK/STAT Inhibition

The ultimate purpose of synthesizing these complex heteroaromatic scaffolds is to intervene in dysregulated biological pathways. Compounds derived from 2,3,5-Trifluoro-6-(methylthio)pyridine are frequently evaluated as Janus Kinase (JAK) inhibitors[2].

JAKs (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that mediate signaling from cytokine receptors to the STAT (Signal Transducer and Activator of Transcription) transcription factors[2]. When dysregulated, this pathway drives severe autoimmune diseases and malignancies. The fluorinated pyridine moiety derived from CAS 1257072-14-2 is highly optimized to fit within the ATP-binding pocket of the JAK enzyme, preferentially inhibiting JAK1 over other isoforms to maximize therapeutic efficacy while minimizing off-target toxicity[2].

Caption: Mechanism of action for JAK inhibitors derived from the fluorinated pyridine scaffold.

Conclusion

CAS 1257072-14-2 is not merely a chemical reagent; it is a rationally designed precursor that bridges the gap between raw organic synthesis and advanced pharmacology. By understanding the causality behind its activation—specifically the necessity of driving the thioether to a sulfone to enable SNAr—drug development professionals can reliably integrate this scaffold into the synthesis of next-generation kinase inhibitors.

References

- Incyte Corporation. (2010).N-(HETERO)ARYL-PYRROLIDINE DERIVATIVES OF PYRAZOL-4-YL-PYRROLO[2,3-d]PYRIMIDINES AND PYRROL-3-YL-PYRROLO[2,3-d]PYRIMIDINES AS JANUS KINASE INHIBITORS (Patent No. WO2010135650A1). World Intellectual Property Organization.

-

MolAid Chemical Database. 2,3,5-trifluoro-6-(methylthio)pyridine | 1257072-14-2. Retrieved from: [Link]

Sources

- 1. 2,3,5-trifluoro-6-(methylthio)pyridine - CAS号 1257072-14-2 - 摩熵化学 [molaid.com]

- 2. WO2010135650A1 - N-(HETERO)ARYL-PYRROLIDINE DERIVATIVES OF PYRAZOL-4-YL-PYRROLO[2,3-d]PYRIMIDINES AND PYRROL-3-YL-PYRROLO[2,3-d]PYRIMIDINES AS JANUS KINASE INHIBITORS - Google Patents [patents.google.com]

- 3. 2,3,5-Trifluoro-6-(methylthio)pyridine - CAS:1257072-14-2 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]

- 4. 2,3,5-trifluoro-6-(methylsulfonyl)pyridine - CAS号 1257072-19-7 - 摩熵化学 [molaid.com]

- 5. WO2010135650A1 - N-(HETERO)ARYL-PYRROLIDINE DERIVATIVES OF PYRAZOL-4-YL-PYRROLO[2,3-d]PYRIMIDINES AND PYRROL-3-YL-PYRROLO[2,3-d]PYRIMIDINES AS JANUS KINASE INHIBITORS - Google Patents [patents.google.com]

In-Depth Technical Guide: Handling, Safety, and Synthetic Applications of 2,3,5-Trifluoro-6-(methylthio)pyridine

Executive Summary

2,3,5-Trifluoro-6-(methylthio)pyridine (CAS: 1257072-14-2) is a highly specialized, polyfluorinated N-heterocyclic building block. Its unique substitution pattern makes it a privileged scaffold in medicinal chemistry, particularly in the synthesis of selective Janus kinase (JAK) inhibitors[1]. The electron-deficient nature of the polyfluorinated pyridine ring, combined with the versatile reactivity of the methylthio ether, allows for precise downstream derivatization. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, self-validating guide to the physicochemical properties, safety systems, and synthetic handling of this critical intermediate.

Physicochemical Profiling

Understanding the baseline physical properties of this compound is essential for designing safe handling and purification protocols.

| Property | Value / Description |

| Chemical Name | 2,3,5-Trifluoro-6-(methylthio)pyridine |

| CAS Number | 1257072-14-2[2] |

| Molecular Formula | C6H4F3NS[2] |

| Molecular Weight | 179.16 g/mol |

| Appearance | Colorless to pale yellow liquid (extrapolated from structural analogs) |

| Odor | Pungent, characteristic thioether stench[3] |

| Reactivity Profile | Susceptible to oxidation at the sulfur center; activated for further Nucleophilic Aromatic Substitution (SNAr)[1] |

Safety Data & Hazard Assessment

While a dedicated commercial Safety Data Sheet (SDS) for 1257072-14-2 is not widely published due to its status as a niche intermediate, its hazard profile is robustly extrapolated from its structural components and synthetic precursors: 2,3,5,6-tetrafluoropyridine and sodium methyl mercaptide[3].

-

GHS Classification (Extrapolated):

-

H302: Harmful if swallowed[3].

-

H315 / H319: Causes severe skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Toxicological Mechanisms: The highly lipophilic nature of the fluorinated pyridine core facilitates rapid dermal absorption. The methylthio group contributes to severe olfactory irritation (stench hazard), which can cause nausea and headaches upon prolonged exposure[3].

-

Thermal Decomposition: Heating this compound to decomposition emits highly toxic fumes, including hydrogen fluoride (HF), sulfur oxides (SOx), nitrogen oxides (NOx), and carbon monoxide (CO)[4][5].

Handling, Storage, and PPE Protocols

To ensure a self-validating safety system, laboratory handling must address both the chemical toxicity and the severe stench associated with volatile thioethers.

-

Engineering Controls: All operations—including weighing, reaction setup, and workup—must be conducted in a continuous-flow fume hood equipped with a carbon filter or basic scrubber system.

-

PPE Selection (Causality-Driven):

-

Gloves: Double-gloving is mandatory. Use a heavy-duty neoprene outer glove over a standard nitrile inner glove. Causality: Thioethers can permeate standard latex or thin nitrile rapidly; neoprene offers superior chemical resistance to non-polar organic sulfides, preventing dermal exposure.

-

Eye Protection: Snug-fitting chemical splash goggles are required to prevent vapor-induced eye irritation.

-

-

Stench Management & Decontamination: All glassware, syringes, and contaminated consumables must be quenched in a 10% sodium hypochlorite (bleach) bath before removal from the fume hood. Causality: Bleach rapidly oxidizes the volatile, malodorous thioether into a highly polar, non-volatile, and odorless sulfoxide or sulfone. The immediate cessation of the stench serves as a self-validating indicator of successful decontamination.

Synthetic Workflow & Experimental Methodologies

The following protocol details the synthesis of 2,3,5-Trifluoro-6-(methylthio)pyridine via SNAr and its subsequent oxidation, adapted from foundational JAK inhibitor patent literature[1].

Protocol 1: SNAr Synthesis of 2,3,5-Trifluoro-6-(methylthio)pyridine

-

Preparation: In an oven-dried, argon-purged flask, dissolve 2,3,5,6-tetrafluoropyridine (3.0 mmol) in anhydrous Tetrahydrofuran (THF, 2.0 mL)[1].

-

Cooling: Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Low temperature prevents over-substitution (e.g., di-thioether formation) and controls the exothermic SNAr process.

-

Nucleophile Addition: Gradually add a solution of sodium methyl mercaptide (3.25 mmol, 1.08 eq) dissolved in Methanol (MeOH, 1.0 mL) dropwise over 10 minutes[1].

-

Reaction Monitoring: Maintain the reaction at 0 °C for 70 minutes. Validate completion via HPLC. The complete disappearance of the tetrafluoropyridine starting material peak indicates a self-validated reaction completion[1].

-

Workup: Partition the mixture between deionized water and Diethyl Ether (Et2O). Separate the phases, extract the aqueous layer twice with Et2O, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product[1].

Protocol 2: Downstream Oxidation to Sulfone/Sulfoxide

-

Preparation: Dissolve 2,3,5-Trifluoro-6-(methylthio)pyridine (0.42 mmol) in Dichloromethane (DCM, 5.0 mL)[1].

-

Oxidation: Add meta-chloroperoxybenzoic acid (mCPBA, 0.904 mmol, ~2.15 eq) in one portion. Causality: Using >2 equivalents of the oxidant is a deliberate stoichiometric choice to drive the thioether completely past the transient sulfoxide intermediate, ensuring full conversion to the stable sulfone[1].

-

Stirring: Stir at ambient temperature for 4 hours. Validate complete conversion via HPLC[1].

-

Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the meta-chlorobenzoic acid byproduct. Partition with Et2O, separate the phases, and wash the organic phase sequentially with water and brine[1].

Mechanistic Insights & Reaction Kinetics

The regioselectivity of the initial SNAr reaction is strictly dictated by the electronic landscape of the polyfluorinated pyridine. The nitrogen atom strongly withdraws electron density via induction and resonance, highly activating the ortho (2,6) and para (4) positions toward nucleophilic attack. In 2,3,5,6-tetrafluoropyridine, the 4-position is unsubstituted (bearing a hydrogen), leaving the 2- and 6-positions as the most electrophilic sites.

Attack by the strongly nucleophilic thiolate anion (MeS⁻) at the 6-position forms a stabilized Meisenheimer complex. Subsequent elimination of the fluoride anion (F⁻) restores aromaticity, yielding the mono-substituted 2,3,5-trifluoro-6-(methylthio)pyridine. Because the starting material is symmetric, attack at either the 2- or 6-position yields the identical product.

Synthetic Workflow Visualization

Fig 1: SNAr synthesis and downstream oxidation of 2,3,5-Trifluoro-6-(methylthio)pyridine.

References[2] Title: 2,3,5-trifluoro-6-(methylthio)pyridine | 1257072-14-2 - MolAid. Source: molaid.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP9fMg-gblBkTwSrw8wJlITbgB7qKHxqNbFIQ_kVBGxI1W3lGSs01PgnD7uOpOyu6ktR5tUle1QSCZyzpvXx4O5BQSVzdOrmM6QaLcThwTg__P-gdLtab_-gjS[1] Title: WO2010135650A1 - N-(HETERO)ARYL-PYRROLIDINE DERIVATIVES OF PYRAZOL-4-YL-PYRROLO[2,3-d]PYRIMIDINES AND PYRROL-3-YL-PYRROLO[2,3-d]PYRIMIDINES AS JANUS KINASE INHIBITORS. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiEHJU5u00iyx7_o4b7YB87Ndl-tKF-qESuP5-fpsw7dWIgwJK0T-2zjvGWHAEt4iz7RpDo1Mj_I4foMKqEuTe_if_g7agt-tGNKmoGStag_I7NlbZMhjvqubD3DffjnOZXWmmlhK7VT06JrOs[5] Title: SAFETY DATA SHEET - 2,3,5,6-Tetrafluoropyridine. Source: Fisher Scientific. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX5fZ9odt7TqB4Vehnat33cjzaGn4zH-779DkGHq4scr_lncNJE1VHr_kOFWAEfHscTSTcP50Rhk-tW2vgE92VUJsVsj8DJiQK3kv2XVSqJHkOIhIGyOY-_zFsW6lakezZSbycN6CvUwNf-zPon7zkpLft73J9QQ2Q4YHUvgV4neCcjRTcY_A4bDWVGU3ELQYYuRmcvvhtw2GECZePuQ0J-SjAfYB--2f8fXSimn6__a4MU_qf9EyAZLkTNwMWpZZU2MB3gIh2v5a_m5O4Pe7IzFG_Yguq0w==[4] Title: Aldrich - 316679 - SAFETY DATA SHEET (2,3,5,6-Tetrafluoropyridine). Source: Sigma-Aldrich. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD0rMeIBpQOjy9BkUdndAY9fp-FYhI0HslRY9RwJSGWaJLV0FHCKWZoXYBVqUjBP7YERdRVANT5PPdJaMUNSUsHFoXdXw6Y5ucG-Pr2b06kEdhFWp-120HHFtRbJOvERkemGHjQvhEEa9nJRmFcA==[6] Title: Sodium Methyl Mercaptide Danger. Source: Chevron Phillips Chemical. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJPkSc2b36IO7208YZpnz-dr9WrlZOHJEpVSH-6O27QHVRANHa0gqVuz3OsIZBME-SLWXyt7eU_XUK41g2JUbixQcNYdmZOLzR8esmw1R3sz8rL8plzt7rkYg8GGZvEQ1glLrTkW1P_SPJKiCpsk6xtIua1wsajQyClA==[3] Title: Product Stewardship Summary Methyl Mercaptan/Sodium Methyl Mercaptide. Source: Chevron Phillips Chemical. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh24qnXQmqbT6KJzTaogQKp6mEnFY6DzjU5wndEP1XdvWZYswmoWx7gNlzXNh-0Oufj7S-WmgXISzUNbD70WyPkRpt09OU_nVo1pOcMNh1tqTraxMQcz3ydi-P7JKF2eThkhIbn0YGBAwV3c1GcIGdX4sAPMz5rWHyDtq7JADH2uxKSiUnH7WYEmoO72GxEWWgtZqiynRiLQ==

Sources

- 1. WO2010135650A1 - N-(HETERO)ARYL-PYRROLIDINE DERIVATIVES OF PYRAZOL-4-YL-PYRROLO[2,3-d]PYRIMIDINES AND PYRROL-3-YL-PYRROLO[2,3-d]PYRIMIDINES AS JANUS KINASE INHIBITORS - Google Patents [patents.google.com]

- 2. 2,3,5-trifluoro-6-(methylthio)pyridine - CAS号 1257072-14-2 - 摩熵化学 [molaid.com]

- 3. cpchem.com [cpchem.com]

- 4. fishersci.com [fishersci.com]

- 5. cpchem.com [cpchem.com]

An In-depth Technical Guide to 2,3,5-Trifluoro-6-(methylthio)pyridine for Advanced Research

Strategic Importance in Medicinal Chemistry

The confluence of a polyfluorinated pyridine ring and a methylthio group in 2,3,5-Trifluoro-6-(methylthio)pyridine designates it as a compound of significant interest for drug discovery and agrochemical development. The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, binding affinity, and lipophilicity of parent molecules.[1] The introduction of fluorine atoms onto the pyridine scaffold can profoundly influence the compound's physicochemical properties, such as its pKa, and metabolic pathways.[1] The methylthio moiety, also prevalent in numerous bioactive compounds, can participate in key binding interactions and offers a site for further chemical modification.

Commercial Availability and Procurement Strategy

A thorough investigation of the current chemical market indicates that 2,3,5-Trifluoro-6-(methylthio)pyridine (CAS No. 1257072-14-2) is not a standard catalog item from major chemical suppliers. While some custom synthesis companies, such as MolAid, list the compound, it is generally not available for immediate purchase.[2]

Therefore, the most effective procurement strategy for research quantities of this compound is through in-house synthesis or by commissioning a custom synthesis project. This guide will focus on providing a robust and scientifically sound synthetic protocol.

Synthesis of 2,3,5-Trifluoro-6-(methylthio)pyridine

The most logical and efficient synthetic route to 2,3,5-Trifluoro-6-(methylthio)pyridine is via a nucleophilic aromatic substitution (SNAr) reaction on a suitable polyfluorinated pyridine precursor.

The SNAr Mechanism on Polyfluorinated Pyridines

Polyfluorinated pyridines are highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen, which stabilize the negatively charged intermediate (Meisenheimer complex).[3][4] The general mechanism involves the addition of a nucleophile to the aromatic ring, followed by the elimination of a fluoride ion.

Recommended Precursor and Reagents

The recommended and most readily available precursor for the synthesis is 2,3,5,6-tetrafluoropyridine . Nucleophilic attack on this molecule is regioselective. The reaction with a sulfur nucleophile is expected to occur preferentially at the 2- or 6-position due to the activating effect of the nitrogen atom.

Table 1: Recommended Precursors and Reagents

| Compound | Role | Recommended Supplier(s) |

| 2,3,5,6-Tetrafluoropyridine | Starting Material | ChemicalBook[5] |

| Sodium thiomethoxide (NaSMe) or Methanethiol (MeSH) with a base | Nucleophile Source | Major chemical suppliers |

| Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Solvent | Major chemical suppliers |

| Sodium hydride (NaH) or Potassium carbonate (K2CO3) | Base (if using MeSH) | Major chemical suppliers |

Detailed Experimental Protocol

This protocol is based on established procedures for SNAr reactions on polyfluorinated pyridines.[6][7][8]

Reaction Scheme:

Step-by-Step Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 mL per 1 g of precursor).

-

Addition of Nucleophile: Cool the solvent to 0 °C using an ice bath. Carefully add sodium thiomethoxide (1.05 equivalents) portion-wise to the stirred solvent. If using methanethiol, first add a base such as sodium hydride (1.1 equivalents) to the DMF at 0 °C, and then bubble methanethiol gas through the solution until the base is consumed.

-

Addition of Precursor: Slowly add 2,3,5,6-tetrafluoropyridine (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, carefully pour the reaction mixture into ice-water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,3,5-Trifluoro-6-(methylthio)pyridine as the final product.

Physicochemical and Spectroscopic Characterization

While experimental data for 2,3,5-Trifluoro-6-(methylthio)pyridine is not widely published, the following properties can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C6H4F3NS |

| Molecular Weight | 183.16 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated 180-200 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) |

Expected Spectroscopic Data:

-

¹H NMR: A singlet for the methylthio protons (SCH₃) is expected around δ 2.5-2.7 ppm. A multiplet for the aromatic proton (C₄-H) is anticipated in the region of δ 7.5-8.0 ppm, showing coupling to the adjacent fluorine atoms.

-

¹⁹F NMR: Three distinct signals are expected, corresponding to the fluorine atoms at the 2, 3, and 5 positions. The signals will likely appear as complex multiplets due to F-F and F-H coupling.

-

¹³C NMR: Six distinct signals for the aromatic carbons and one for the methyl carbon are expected. The carbons attached to fluorine will show characteristic C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 183.

Potential Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of 2,3,5-Trifluoro-6-(methylthio)pyridine makes it a valuable scaffold for the development of novel bioactive molecules.

The trifluoromethyl group can enhance the potency and pharmacokinetic profile of drug candidates.[1] The remaining fluorine atoms on the pyridine ring can be selectively displaced by other nucleophiles, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The methylthio group can be oxidized to the corresponding sulfoxide and sulfone, providing additional opportunities to modulate the electronic and steric properties of the molecule.

Safety and Handling

As with all fluorinated organic compounds, 2,3,5-Trifluoro-6-(methylthio)pyridine and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood. The starting material, 2,3,5,6-tetrafluoropyridine, is a flammable liquid and should be handled with care.

References

-

Reactivity of 1 towards 2,3,5,6-tetrafluoropyridine to yield 2 and 3... - ResearchGate. (n.d.). Retrieved February 29, 2024, from [Link]

-

2,3,5-trifluoro-6-(methylthio)pyridine | 1257072-14-2 - 摩熵化学MolAid. (n.d.). Retrieved February 29, 2024, from [Link]

-

(PDF) Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - ResearchGate. (n.d.). Retrieved February 29, 2024, from [Link]

-

Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed. (2015, December 4). Retrieved February 29, 2024, from [Link]

-

Rapid Intermolecular Carbon-Fluorine Bond Activation of Pentafluoropyridine at Nickel(0). (1997, October 1). Retrieved February 29, 2024, from [Link]

-

Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC. (2015, December 4). Retrieved February 29, 2024, from [Link]

-

Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved February 29, 2024, from [Link]

-

Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved February 29, 2024, from [Link]

-

[Ir{dF(CF 3 )ppy} 2 (dtbbpy)]PF 6 - Organic Syntheses Procedure. (n.d.). Retrieved February 29, 2024, from [Link]

- US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents. (n.d.).

- US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents. (n.d.).

-

Aromatic Nucleophilic Substitution | Dalal Institute. (n.d.). Retrieved February 29, 2024, from [Link]

-

Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and [(4-CF3-pyridine)2IPh](O. (2021, October 20). Retrieved February 29, 2024, from [Link]

-

Preparation of \trifluoromethyl\pyridines - European Patent Office - EP 0110690 A1 - Googleapis.com. (n.d.). Retrieved February 29, 2024, from [Link]

-

Supporting Information - Rsc.org. (n.d.). Retrieved February 29, 2024, from [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. (n.d.). Retrieved February 29, 2024, from [Link]

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. (2017, January 14). Retrieved February 29, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. 2,3,5,6-Tetrafluoropyridine | 2875-18-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthetic Routes for 2,3,5-Trifluoro-6-(methylthio)pyridine Derivatives

An in-depth application note and protocol guide for the synthesis of 2,3,5-Trifluoro-6-(methylthio)pyridine and its downstream derivatives.

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

Fluorinated pyridine derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Specifically, 2,3,5-trifluoro-6-(methylthio)pyridine and its oxidized sulfone counterparts serve as critical electrophilic intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including Janus Kinase (JAK) inhibitors [1].

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2,3,5-trifluoro-6-(methylthio)pyridine relies on the highly regioselective SNAr of 2,3,5,6-tetrafluoropyridine . Understanding the causality behind this selectivity is critical for process optimization:

-

Leaving Group Constraints: The starting material possesses a C–H bond at the 4-position. Because SNAr requires a competent leaving group (and hydride elimination is thermodynamically prohibitive), nucleophilic attack is restricted to the fluorinated C2, C3, C5, and C6 positions.

-

Electronic Activation: The pyridine nitrogen is highly electronegative. Nucleophilic attack at the C2 or C6 position (which are chemically equivalent) generates a Meisenheimer complex where the negative charge is delocalized directly onto the ring nitrogen. Attack at the C3 or C5 (meta) positions fails to afford this direct resonance stabilization.

-

Result: The thiolate nucleophile exclusively attacks the C2/C6 position, displacing a fluoride ion to yield the target 6-(methylthio) derivative in high purity.

Figure 1: Mechanistic pathway and regioselectivity logic for the SNAr synthesis of 2,3,5-Trifluoro-6-(methylthio)pyridine.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., HPLC monitoring) and specific phase-separation behaviors are included to ensure the operator can verify the reaction's success at each stage [1].

Protocol A: Synthesis of 2,3,5-Trifluoro-6-(methylthio)pyridine

Objective: Regioselective mono-thioetherification via SNAr.

Reagents & Materials:

-

2,3,5,6-Tetrafluoropyridine (1.0 equiv)

-

Sodium methyl mercaptide (NaSMe) (1.08 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 2,3,5,6-tetrafluoropyridine (e.g., 310 μL, 3.0 mmol) and anhydrous THF (2.0 mL).

-

Thermal Equilibration: Submerge the reaction vessel in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes under an inert nitrogen atmosphere.

-

Nucleophile Addition: Dissolve NaSMe (227.8 mg, 3.25 mmol) in MeOH (1.0 mL). Attach an addition funnel or use a syringe pump to gradually add the methanolic NaSMe solution to the THF mixture over 15 minutes. Caution: Rapid addition will cause an exotherm, potentially leading to over-substitution (di-thioetherification).

-

Reaction Maturation: Maintain the reaction at 0 °C for 70 minutes.

-

In-Process Control (IPC): Pull a 10 μL aliquot, quench in water/acetonitrile, and analyze via LC-MS/HPLC. The starting material peak should be fully consumed.

-

Workup: Partition the reaction mixture between deionized water (10 mL) and diethyl ether (Et₂O, 10 mL). Separate the phases. Extract the aqueous layer with an additional portion of Et₂O (10 mL).

-

Isolation: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (careful: product may be volatile) to afford the target thioether.

Protocol B: Downstream Oxidation to 2,3,5-Trifluoro-6-(methylsulfonyl)pyridine

Objective: Conversion of the thioether to a highly reactive sulfone, creating a superior leaving group for subsequent cross-coupling or substitution reactions.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,3,5-trifluoro-6-(methylthio)pyridine (74 mg, 0.42 mmol) in Dichloromethane (DCM, 5.0 mL).

-

Oxidation: Add meta-chloroperbenzoic acid (mCPBA, ~77% purity, 208 mg, 0.904 mmol, ~2.15 equiv) in a single portion. Scientific Note: >2.0 equivalents are strictly required to bypass the intermediate sulfoxide and drive the reaction to the sulfone.

-

Reaction: Stir the solution vigorously at ambient temperature (20–25 °C) for 4 hours.

-

Workup & Quench: Partition the mixture between water and Et₂O. Wash the combined organic phases sequentially with:

-

Saturated aqueous NaHSO₃ (to quench unreacted peroxides).

-

Saturated aqueous NaHCO₃ (to neutralize meta-chlorobenzoic acid byproduct).

-

Brine.

-

-

Isolation: Dry over Na₂SO₄, filter, and concentrate to yield the sulfone derivative.

Figure 2: End-to-end experimental workflow for the synthesis and oxidation of 2,3,5-Trifluoro-6-(methylthio)pyridine.

Quantitative Data & Reaction Parameters

To facilitate process scaling and troubleshooting, the critical stoichiometric and thermodynamic parameters for both transformations are summarized below.

Table 1: Reaction Parameters for Thioetherification and Oxidation

| Parameter | Protocol A: Thioetherification | Protocol B: Sulfone Oxidation | Mechanistic Purpose / Consequence of Deviation |

| Substrate | 2,3,5,6-Tetrafluoropyridine | 2,3,5-Trifluoro-6-(methylthio)pyridine | Substrate for SNAr vs. Electrophilic Oxidation |

| Reagent (Equiv) | NaSMe (1.08 equiv) | mCPBA (2.15 equiv) | Slight excess of NaSMe ensures full conversion; >2 equiv mCPBA prevents sulfoxide stalling. |

| Solvent System | THF / MeOH (2:1 v/v) | DCM | MeOH solubilizes NaSMe; DCM stabilizes the peroxy-acid transition state. |

| Temperature | 0 °C | Ambient (20–25 °C) | 0 °C prevents di-substitution at C2 and C6; Ambient temp provides activation energy for the second oxidation step. |

| Reaction Time | 70 minutes | 4 hours | Extended times in Protocol A risk impurity formation; Protocol B requires time for complete sulfone conversion. |

| Quenching Agent | Water | Sat. NaHSO₃ / Sat. NaHCO₃ | NaHSO₃ safely reduces residual explosive peroxides before concentration. |

References

- Title:N-(HETERO)

Application Note: Nucleophilic Substitution of Pentafluoropyridine

This technical guide details the nucleophilic substitution chemistry of pentafluoropyridine (PFP) , a versatile electrophilic scaffold used in drug discovery, peptide stapling, and materials science.

Executive Summary & Chemical Logic

Pentafluoropyridine (PFP) is a privileged perfluoroheteroaromatic scaffold. Unlike hexafluorobenzene, the ring nitrogen in PFP significantly lowers the energy of the LUMO, making the C-F bonds highly susceptible to Nucleophilic Aromatic Substitution (SNAr ).

Key Reactivity Principles:

-

Regioselectivity (The C4 Rule): Nucleophilic attack occurs almost exclusively at the C4 (para) position first. The ring nitrogen exerts a strong inductive effect (-I) that activates the ortho (C2/C6) and para (C4) positions. However, the repulsion between the nucleophile's lone pair and the nitrogen lone pair (field effect) disfavors C2 attack, directing incoming nucleophiles to C4.

-

Sequential Substitution: After C4 substitution, the next most reactive positions are C2 and C6. This allows for the programmable synthesis of tri-substituted "molecular scaffolds" or "staples."

-

Mechanism: While traditionally described as a stepwise addition-elimination (Meisenheimer complex), recent computational evidence suggests that for highly electron-deficient arenes like PFP, the reaction often proceeds via a concerted mechanism (

) in non-polar solvents, where bond formation and fluoride expulsion happen synchronously.

Mechanistic Pathway Diagram

Caption: Reaction pathway bifurcation depends on solvent polarity and nucleophile hardness. Polar aprotic solvents stabilize the Meisenheimer intermediate.

Critical Application: Peptide Stapling

PFP is a premier reagent for "cysteine stapling," a technique used to lock peptides into bioactive

Workflow: Perfluoroaryl-Cysteine Stapling

Caption: The reaction proceeds via rapid intermolecular C4-arylation followed by a slower intramolecular C2-arylation to close the ring.

Experimental Protocols

Protocol A: General Library Synthesis (N/O/S-Nucleophiles)

Best for: Creating C4-substituted building blocks for medicinal chemistry.

Materials:

-

Pentafluoropyridine (1.0 equiv)

-

Nucleophile (1.05 equiv for mono-substitution)

-

Base: DIPEA (2.0 equiv) or

(1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with

. PFP is volatile (bp 84°C) and moisture-sensitive; handle quickly or use a syringe. -

Dissolution: Dissolve the nucleophile (e.g., morpholine, phenol, thiol) in dry MeCN (0.2 M concentration).

-

Base Addition: Add DIPEA or

. Stir for 5 minutes. -

PFP Addition: Add PFP dropwise at 0°C. Note: The reaction is exothermic. For highly reactive thiols, cool to -78°C to prevent over-substitution.

-

Reaction: Allow to warm to Room Temperature (RT).

-

Amines/Thiols: Complete in < 1 hour.

-

Alcohols:[1] May require heating to 60°C for 2-4 hours.

-

-

Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over

.[2] -

Purification: Flash chromatography (Hexane/EtOAc). PFP derivatives are often UV-active and move well on silica.

Protocol B: Cysteine Peptide Stapling (Bioconjugation)

Best for: Stabilizing alpha-helical peptides in aqueous media.

Materials:

-

Linear Peptide (containing Cys at

positions) -

Pentafluoropyridine (stock solution in DMF)

-

Buffer: 50 mM TRIS or Ammonium Bicarbonate (pH 8.0)

-

Solvent: DMF[3]

Step-by-Step:

-

Peptide Prep: Dissolve peptide in DMF/Buffer (1:3 ratio) to a concentration of 1 mM. Ensure cysteines are reduced (treat with TCEP if necessary, but TCEP must be removed or accounted for as it can react with PFP).

-

Reagent Addition: Add PFP (10-20 equivalents) dissolved in DMF. The excess drives the initial intermolecular reaction.

-

Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS.[2][4]

-

Checkpoint: You will see a mass shift of +147 Da (PFP moiety minus two fluorines:

is incorrect; Mass shift is +169 (PFP) - 219 (F) - 21 (H) = +129 Da). Correction: The mass addition is the

-

-

Quenching: Quench with 0.1% TFA in water.

-

Purification: Isolate via preparative HPLC (C18 column, Water/MeCN gradient).

Data Summary & Troubleshooting

| Variable | Condition | Effect / Recommendation |

| Solvent | MeCN | Preferred. Promotes clean mono-substitution. Easy to remove. |

| DMF/DMSO | Increases rate but promotes poly-substitution (C2/C6). Use only for unreactive nucleophiles. | |

| Base | "Cesium Effect" can improve yields for difficult O-nucleophiles (phenols). | |

| TEA/DIPEA | Standard for amines/thiols. | |

| Temp | > 80°C | Promotes substitution at C2/C6 positions (thermodynamic control). |

| Stoichiometry | Excess Nuc | If Nucleophile > 2.0 equiv, expect significant bis-substitution (C4 + C2). |

Troubleshooting Guide

-

Problem: Over-substitution (Bis/Tri-products observed).

-

Problem: No Reaction with O-Nucleophile.

-

Problem: Hydrolysis (formation of pyridone).

References

-

Regioselectivity & Mechanism: Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part I. Pentafluoropyridine."[3][6][7][8][9] Journal of the Chemical Society, 1964.[3]

-

Peptide Stapling: Spokoyny, A. M., et al. "A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling." Journal of the American Chemical Society, 2013.

-

Concerted Mechanism: Ritter, S. "Nucleophilic Aromatic Substitution: Concerted or Stepwise?" Chemical & Engineering News, 2016.

-

Polymer Applications: Facchetti, A. "Semiconductors for Organic Transistors." Materials Today, 2007. (Context on perfluoroarenes in materials).

-

Safety Data: Sigma-Aldrich. "Safety Data Sheet: Pentafluoropyridine."[8][9][10][11]

Sources

- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unprotected Peptide Macrocyclization and Stapling via A Fluorine-Thiol Displacement Reaction | bioRxiv [biorxiv.org]

- 6. Page loading... [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.at [fishersci.at]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. calpaclab.com [calpaclab.com]

The Strategic Utility of 2,3,5-Trifluoro-6-(methylthio)pyridine in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorine-containing moieties into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated building blocks indispensable tools for medicinal chemists. Among these, 2,3,5-Trifluoro-6-(methylthio)pyridine has emerged as a valuable, albeit specialized, reagent for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of its synthesis, reactivity, and applications, complete with detailed experimental protocols to facilitate its use in a research and development setting.

Introduction: The Significance of Fluorinated Pyridines

The pyridine scaffold is a privileged heterocycle in medicinal chemistry, present in a multitude of approved drugs across various therapeutic areas.[1] The introduction of trifluoromethyl (CF3) groups into this core structure can profoundly influence a molecule's properties. The CF3 group is a strong electron-withdrawing moiety that can increase the acidity of nearby protons, modulate the pKa of the pyridine nitrogen, and serve as a lipophilic hydrogen bond acceptor.[2][3] These effects can be leveraged to fine-tune a drug candidate's pharmacokinetic and pharmacodynamic profile. The presence of a methylthio (-SMe) group further expands the synthetic and biological possibilities, offering a site for potential metabolism or further functionalization.

2,3,5-Trifluoro-6-(methylthio)pyridine, with its unique substitution pattern, presents a trifunctional scaffold for medicinal chemists. The fluorine atoms activate the pyridine ring for nucleophilic aromatic substitution (SNAr), while the methylthio group can be oxidized to sulfoxide and sulfone derivatives, introducing new polar interactions.

Synthesis of 2,3,5-Trifluoro-6-(methylthio)pyridine

The most direct and logical synthetic route to 2,3,5-Trifluoro-6-(methylthio)pyridine is via the nucleophilic aromatic substitution (SNAr) of a readily available polyfluorinated pyridine precursor. 2,3,5,6-Tetrafluoropyridine is the ideal starting material for this transformation. The reaction proceeds by the selective displacement of the fluorine atom at the 6-position by a methylthiolate nucleophile.

The regioselectivity of this reaction is governed by the electronic properties of the tetrafluoropyridine ring. The pyridine nitrogen atom, being electron-withdrawing, activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack.[4] In the case of 2,3,5,6-tetrafluoropyridine, the 2- and 6-positions are electronically and sterically similar.

Sources

2,3,5-Trifluoro-6-(methylthio)pyridine as a building block in organic synthesis

Application Note: 2,3,5-Trifluoro-6-(methylthio)pyridine as a Core Building Block in Organic Synthesis

Executive Summary

2,3,5-Trifluoro-6-(methylthio)pyridine (CAS: 1257072-14-2)[1] is a highly versatile, polyfluorinated heterocyclic building block[2]. In recent years, it has garnered significant attention in medicinal chemistry, particularly as a foundational starting material in the synthesis of Janus Kinase (JAK) inhibitors, such as pyrazol-4-yl-pyrrolo[2,3-d]pyrimidine derivatives[3]. This application note details the mechanistic rationale, synthetic protocols, and downstream derivatization strategies for this critical intermediate, providing a self-validating framework for drug development professionals.

Mechanistic Insights & Reactivity Profile

The utility of 2,3,5-trifluoro-6-(methylthio)pyridine stems from the highly tunable reactivity of its fluorinated pyridine core. As a Senior Application Scientist, it is crucial to understand why these specific transformations occur, rather than simply executing the steps.

-

Regioselective SNAr Activation : The precursor, 2,3,5,6-tetrafluoropyridine, features four highly electronegative fluorine atoms that drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This makes it an exceptional electrophile for Nucleophilic Aromatic Substitution (SNAr). The ring nitrogen directs incoming nucleophiles to the ortho (C-2, C-6) and para (C-4) positions. Because the C-4 position is occupied by a hydrogen atom, nucleophilic attack by sodium methyl mercaptide (NaSMe) occurs exclusively at the C-2 or C-6 position[4].

-

Chemoselectivity via Temperature Control : Thiolates are highly nucleophilic, "soft" nucleophiles. To prevent bis-substitution (which would yield 2,6-bis(methylthio)-3,5-difluoropyridine), the kinetic energy of the system must be tightly controlled. Maintaining the reaction strictly at 0 °C ensures mono-substitution[3].

-

The Methylthio Group as a Masked Pharmacophore : Once installed, the methylthio ether serves a dual purpose. Initially, it acts as a stable, electron-donating group that survives subsequent SNAr reactions at the remaining fluoro positions. In late-stage synthesis, it is oxidized to a methylsulfonyl (–SO₂Me) group[4]. This sulfone is a critical pharmacophore that engages in essential hydrogen bonding within the ATP-binding hinge region of target kinases.

Application in Drug Discovery: Targeting the JAK-STAT Pathway

In the context of autoimmune diseases, myeloproliferative disorders, and oncology, inhibiting the JAK-STAT signaling cascade is a clinically validated therapeutic strategy[4]. Derivatives synthesized from 2,3,5-trifluoro-6-(methylthio)pyridine are specifically designed to competitively block the ATP-binding site of JAK1 and JAK2, thereby halting downstream STAT phosphorylation and inflammatory gene transcription.

Figure 1: JAK-STAT signaling pathway illustrating the intervention point of JAK inhibitors.

Synthetic Workflow & Step-by-Step Protocols

The following protocols are adapted from validated synthetic routes utilized in the development of clinical-grade JAK inhibitors[3][4].

Figure 2: Step-by-step synthetic workflow from tetrafluoropyridine to the final sulfone API.

Protocol A: Synthesis of 2,3,5-Trifluoro-6-(methylthio)pyridine

Objective: Regioselective mono-thiolation of 2,3,5,6-tetrafluoropyridine.

-

Preparation : Charge a dry, round-bottom flask with 2,3,5,6-tetrafluoropyridine (310 μL, 3.0 mmol) and anhydrous Tetrahydrofuran (THF) (2.0 mL)[4].

-

Thermal Control : Cool the solution to exactly 0 °C using an ice-water bath.

-

Scientist's Note: THF provides excellent solubility for the fluorinated substrate, but strict adherence to 0 °C is mandatory to prevent poly-substitution.

-

-

Nucleophile Addition : Prepare a separate solution of sodium methyl mercaptide (NaSMe) (227.8 mg, 3.25 mmol, 1.08 equiv.) in Methanol (MeOH) (1.0 mL)[3]. Gradually add the NaSMe/MeOH solution dropwise to the THF solution over 10 minutes.

-

Reaction Monitoring : Hold the reaction at 0 °C for 70 minutes. Analyze an aliquot via HPLC to confirm the complete consumption of the starting material[4].

-

Workup : Quench the reaction by partitioning the mixture between deionized water and Diethyl Ether (Et₂O). Separate the phases, extract the aqueous layer with additional Et₂O, dry the combined organic phases over MgSO₄, filter, and concentrate in vacuo[3].

Protocol B: Downstream Oxidation to Methylsulfonyl Derivative

Objective: Conversion of the thioether to a sulfone to finalize the API pharmacophore.

-

Method 1 (m-CPBA - Early Stage) : Dissolve the 2,3,5-trifluoro-6-(methylthio)pyridine intermediate (74 mg, 0.42 mmol) in Dichloromethane (DCM) (5 mL). Add meta-chloroperbenzoic acid (m-CPBA) (208 mg, 0.904 mmol, ~2.15 equiv.). Stir at ambient temperature for 4 hours. Partition between water and Et₂O, and wash the organic phase thoroughly to remove benzoic acid byproducts[3].

-

Method 2 (Oxone® - Late Stage) : Dissolve the complex aminated intermediate (e.g., 30.0 mg, 0.0658 mmol) in a 1:1 mixture of MeOH (0.2 mL) and water (0.2 mL). Add Oxone® (81.0 mg, 0.132 mmol, 2.0 equiv.). Stir at ambient temperature for 4 hours[4].

-

Scientist's Note: Oxone® is highly recommended for late-stage oxidation when fragile nitrogen-rich heterocycles (like pyrazoles or pyrrolopyrimidines) are present. It effectively prevents the N-oxidation side reactions commonly observed when using excess m-CPBA[4].

Quantitative Data & Reaction Parameters

The following table summarizes the critical parameters and stoichiometric requirements for the transformations discussed, providing a quick-reference guide for process scale-up.

| Reaction Step | Substrate | Reagents (Equiv.) | Solvent System | Temp | Time | Analytical Endpoint |

| Thiolation (SNAr) | 2,3,5,6-Tetrafluoropyridine | NaSMe (1.08 eq) | THF / MeOH (2:1) | 0 °C | 70 min | HPLC (Complete SM consumption) |

| Oxidation (Method 1) | Thioether Intermediate | m-CPBA (2.15 eq) | DCM | Ambient | 4 hrs | HPLC (Sulfoxide intermediate cleared) |

| Oxidation (Method 2) | Complex Thioether API | Oxone® (2.00 eq) | MeOH / H₂O (1:1) | Ambient | 4 hrs | LCMS (Target mass confirmed, no N-oxide) |

References

1.[1] MolAid Compound Summary: 2,3,5-trifluoro-6-(methylthio)pyridine | CAS 1257072-14-2. Source: MolAid. URL: [Link] 2.[3] Incyte Corporation. "N-(HETERO)ARYL-PYRROLIDINE DERIVATIVES OF PYRAZOL-4-YL-PYRROLO[2,3-d]PYRIMIDINES AND PYRROL-3-YL-PYRROLO[2,3-d]PYRIMIDINES AS JANUS KINASE INHIBITORS." WO2010135650A1. Source: Google Patents. URL: 3.[4] Incyte Corporation. "Detailed Synthetic Procedures for JAK Inhibitors." WO2010135650A1. Source: Google Patents. URL: 4.[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 66815464, 2,3,5-Trifluoro-6-(methylthio)pyridine." Source: PubChem. URL: [Link]

Sources

- 1. 2,3,5-trifluoro-6-(methylthio)pyridine - CAS号 1257072-14-2 - 摩熵化学 [molaid.com]

- 2. 2,3,5-Trifluoro-6-(methylthio)pyridine | C6H4F3NS | CID 66815464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2010135650A1 - N-(HETERO)ARYL-PYRROLIDINE DERIVATIVES OF PYRAZOL-4-YL-PYRROLO[2,3-d]PYRIMIDINES AND PYRROL-3-YL-PYRROLO[2,3-d]PYRIMIDINES AS JANUS KINASE INHIBITORS - Google Patents [patents.google.com]

- 4. WO2010135650A1 - N-(HETERO)ARYL-PYRROLIDINE DERIVATIVES OF PYRAZOL-4-YL-PYRROLO[2,3-d]PYRIMIDINES AND PYRROL-3-YL-PYRROLO[2,3-d]PYRIMIDINES AS JANUS KINASE INHIBITORS - Google Patents [patents.google.com]

Advanced Application Note: Trifluoromethylpyridines in Agrochemical Discovery

Executive Summary: The "Privileged Scaffold"

In modern agrochemistry, the trifluoromethylpyridine (TFMP) motif is not merely a structural component; it is a functional determinant of efficacy. Approximately 40-50% of recently commercialized agrochemicals contain fluorine, with the TFMP moiety appearing in blockbuster molecules like Fluopyram (fungicide/nematicide) and Sulfoxaflor (insecticide).

This guide addresses the critical "Fluorine Effect"—how the

Key Technical Advantages

| Property | Effect of | Impact on Agrochemical Utility |

| Lipophilicity | Increases LogP significantly ( | Enhances cuticular penetration and systemic translocation in xylem. |

| Metabolic Stability | Blocks P450 oxidation at the substituted position. | Prolongs half-life ( |

| Electronic Effect | Strong electron-withdrawing ( | Lowers pKa of adjacent protons; alters binding kinetics at receptors (e.g., nAChR). |

| Steric Bulk | Equivalent to an isopropyl group ( | Fills hydrophobic pockets in enzymes (e.g., SDH Complex II) without the metabolic liability of alkyl groups. |

Mechanism of Action & Case Studies

Case Study A: Fluopyram (SDHI Fungicide)

Fluopyram utilizes a 2-trifluoromethylpyridine moiety. It functions as a Succinate Dehydrogenase Inhibitor (SDHI) .[1][2]

-

Mechanism: It binds to the ubiquinone-binding pocket (Site II) of Complex II in the mitochondrial respiratory chain.

-

Role of TFMP: The

group provides the necessary lipophilicity to cross the fungal membrane and sterically occludes the binding site, preventing ubiquinone reduction and halting ATP production.

Case Study B: Sulfoxaflor (Sulfoximine Insecticide)

Sulfoxaflor incorporates a 6-trifluoromethylpyridine group.[3][4][5]

-

Mechanism: It acts as an agonist at insect nicotinic acetylcholine receptors (nAChR).[4]

-

Role of TFMP: Unlike neonicotinoids which often use chloropyridines, the

group in sulfoxaflor alters the metabolic profile and receptor affinity, allowing it to control pests resistant to imidacloprid.

Visualizing the Pathway (Fluopyram)

Figure 1: Mode of Action for Fluopyram.[2][4][6][7] The TFMP moiety facilitates membrane penetration and specific binding to the SDH complex.

Synthetic Protocols

While industrial synthesis relies on Halogen-Exchange (Halex) reactions requiring high pressure and HF, research laboratories require milder, scalable methods.

Protocol 1: Innate C-H Trifluoromethylation of Pyridines

Objective: Direct introduction of a

Materials

-

Substrate: Substituted Pyridine (1.0 equiv)

-

Reagent: Sodium trifluoromethanesulfinate (

, Langlois Reagent) (3.0 equiv) -

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) (3.0 equiv) or Manganese(III) acetate.

-

Solvent: DMSO / Water (4:1 ratio)

-

Apparatus: Sealed tube or standard round-bottom flask.

Step-by-Step Methodology

-

Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve the Pyridine substrate (0.5 mmol) in DMSO (2.0 mL) and Water (0.5 mL).

-

Reagent Addition: Add Sodium trifluoromethanesulfinate (234 mg, 1.5 mmol) in one portion.

-

Initiation:

-

Reaction: Stir the mixture at ambient temperature for 12–24 hours.

-

Note: The reaction generates

radicals.[6] Ensure adequate ventilation.

-

-

Quenching: Dilute the reaction mixture with saturated

solution (10 mL) and extract with Ethyl Acetate ( -

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation Check:

-

NMR: Look for a singlet in

NMR around -60 to -65 ppm. -

Regioselectivity:

radicals are electrophilic; they prefer electron-rich positions. In pyridines, expect substitution at C2 or C4 positions unless directed by other substituents.

Bioassay Protocols

Protocol 2: High-Throughput Leaf Disc Bioassay

Objective: Rapid screening of TFMP analogs for insecticidal (e.g., Aphid) or fungicidal activity. Rationale: This assay mimics field contact/ingestion while minimizing space and compound usage.

Materials

-

Host Plant: Cabbage or Kidney Bean leaves (fresh, 3-4 weeks old).

-

Target Organism: Myzus persicae (Green Peach Aphid) or Botrytis cinerea (Gray Mold).

-

Format: 24-well tissue culture plates.

-

Medium: 1% Agar (water).

Workflow

-

Agar Preparation: Pipette 1 mL of molten 1% water agar into each well of a 24-well plate. Allow to solidify. This maintains leaf turgor.

-

Leaf Disc Preparation: Use a 15mm cork borer to cut leaf discs. Place one disc per well, abaxial surface (underside) facing up.

-

Compound Application:

-

Dissolve TFMP analogs in DMSO (stock).

-

Dilute with water/Tween-20 (0.05%) to test concentrations (e.g., 200, 100, 50, 10 ppm).

-

Application: Spray 200

of solution onto the leaf disc using a micro-sprayer or pipette spreading. Allow to dry (approx. 1 hour).

-

-

Inoculation:

-

Incubation: Seal plates with breathable film (e.g., Parafilm with pinholes). Incubate at

, 60% RH, 16:8 L:D photoperiod. -

Assessment (72 Hours):

Data Analysis:

Calculate % Efficacy using the Abbott Formula:

Safety & Environmental Considerations

Critical Insight: The Metabolite Issue While TFMP enhances stability, it can lead to persistent soil metabolites.

-

Phytotoxicity: Fluopyram degrades to 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA) .[2]

-

Risk: PCA has auxin-like activity. High accumulation in soil can cause root growth inhibition in sensitive rotation crops (e.g., legumes, vines).

-

Mitigation: When designing new TFMP agrochemicals, screen for the formation of pyridyl-carboxylic acids and test these specific metabolites for auxinic activity early in the pipeline.

References

-

Ogawa, Y., et al. (2020).[17] "Current Contributions of Organofluorine Compounds to the Agrochemical Industry." iScience, 23(9), 101467. Link

-

Tsukamoto, M., et al. (2021).[12] "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."[9][12][14][17][18] Journal of Pesticide Science, 46(2), 125-142.[14] Link

-

Ji, Y., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences (PNAS), 108(35), 14411-14415. Link

-

Matyjaszczyk, E. (2015). "Mode of action of fluopyram in plant-parasitic nematodes." Pesticide Biochemistry and Physiology. (Referencing general SDHI mechanism). Link

-

Sparks, T. C., et al. (2013).[4] "Sulfoxaflor and the sulfoximine insecticides: Chemistry, mode of action and basis for efficacy on resistant insects." Pesticide Biochemistry and Physiology, 107(1), 1-7.[4] Link

-

FAO/WHO Joint Meeting on Pesticide Residues. (2010). "Fluopyram: Toxicological evaluation and dietary risk assessment." Link

Sources

- 1. Fluopyram [sitem.herts.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. Sulfoxaflor | C10H10F3N3OS | CID 16723172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sulfoxaflor (Ref: DE-208) [sitem.herts.ac.uk]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pomais.com [pomais.com]

- 16. fao.org [fao.org]

- 17. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Regioselective Functionalization of Pentafluoropyridine (PFP) with Sulfur Nucleophiles

Executive Summary

This guide details the protocols for reacting pentafluoropyridine (PFP) with sulfur nucleophiles (thiols/thiolates). PFP serves as a highly reactive, electron-deficient electrophile widely used in medicinal chemistry for scaffold diversification and in chemical biology for peptide "stapling" (macrocyclization).

Key Advantages:

-

High Regioselectivity: Exclusive substitution at the para (C4) position under controlled conditions.[1]

-

Metabolic Stability: The resulting aryl-thioether bond is robust against physiological reduction and hydrolysis.

-

Lipophilicity Modulation: Introduction of the perfluoroaryl group significantly alters the logP and permeability of the conjugate.

Part 1: Scientific Foundation

Mechanistic Principles ( )

The reaction proceeds via Nucleophilic Aromatic Substitution (

The reaction involves two distinct steps:

-

Addition: The sulfur nucleophile attacks the ring, forming a distinct anionic intermediate known as the Meisenheimer Complex .

-

Elimination: The fluoride ion acts as the leaving group, restoring aromaticity.

Regioselectivity: The "Para" Rule

Substitution occurs almost exclusively at the C4 (para) position relative to the ring nitrogen.

-

Why C4? Attack at the C4 position places the negative charge of the Meisenheimer intermediate directly on the electronegative Nitrogen atom. This resonance contributor is significantly more stable than the intermediates formed from C2 (ortho) or C3 (meta) attack, where the charge is localized on carbon atoms bearing fluorine.

-

Secondary Substitution: If the reaction is forced (excess nucleophile, higher temperature), a second substitution will occur at the C2 (ortho) position.

Mechanistic Pathway Diagram

Caption: The

Part 2: Experimental Protocols

Protocol A: Small Molecule Synthesis (Scaffold Functionalization)

Objective: Synthesis of 4-substituted tetrafluoropyridine derivatives from thiols.

Materials

-

Substrate: Pentafluoropyridine (PFP) [CAS: 700-16-3]. Note: Volatile liquid.

-

Nucleophile: Alkyl or Aryl Thiol (1.0 equiv).

-

Base: Diisopropylethylamine (DIPEA) or

. -

Solvent: Acetonitrile (MeCN) or DMF (Dry).

Step-by-Step Methodology

-

Preparation: In a round-bottom flask, dissolve the Thiol (1.0 mmol, 1.0 equiv) in dry MeCN (5 mL).

-

Activation: Add DIPEA (1.2 mmol, 1.2 equiv). Stir for 5 minutes at Room Temperature (RT) to generate the thiolate.

-

Addition: Add PFP (1.1 mmol, 1.1 equiv) dropwise.

-

Critical: PFP is volatile. Add it via syringe to the reaction mixture.

-

-

Reaction: Stir at RT.

-